molecular formula C11H18N4O B2512170 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 2034265-74-0

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B2512170
CAS No.: 2034265-74-0
M. Wt: 222.292
InChI Key: CVGMZORVHAKLAL-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one is an organic compound that has garnered interest due to its unique structure and potential applications in various fields of research and industry. This compound features a triazole ring, an azetidine ring, and a butanone moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring is often formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The triazole and azetidine rings are then coupled with the butanone moiety using various coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s biological effects by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone

Uniqueness

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one stands out due to its unique combination of a triazole ring, an azetidine ring, and a butanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,3-dimethyl-1-[3-(triazol-1-yl)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-11(2,3)6-10(16)14-7-9(8-14)15-5-4-12-13-15/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGMZORVHAKLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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